![molecular formula C19H20N2O3S B12848329 (5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 959687-66-2](/img/structure/B12848329.png)
(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
(S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of metabolic disorders such as type 2 diabetes. The structure of this compound includes a thiazolidine-2,4-dione ring, which is a key feature contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazolidine-2,4-dione Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a benzyl halide.
Introduction of the Ethylpyridinyl Group: This step involves the reaction of the intermediate with an ethylpyridinyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Treatment of Metabolic Disorders
The primary application of (5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione is in the management of type 2 diabetes. It functions as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor essential for regulating glucose and lipid metabolism.
Mechanism of Action :
- The compound binds to PPARγ, enhancing insulin sensitivity and reducing blood glucose levels.
- It modulates the expression of genes involved in glucose transport and fatty acid storage.
Anticancer Properties
Recent studies have indicated that thiazolidinediones may exhibit anticancer effects beyond their metabolic benefits. Research has shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Study Insights :
A study conducted on thiazolidine derivatives demonstrated that they could significantly reduce metabolic activity in cancer cells, suggesting potential for development as anticancer agents. The compounds were assessed for their effects on cell cycle progression and apoptosis induction in different tumor types .
Synthesis and Production Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazolidine Ring : Achieved by reacting a suitable amine with a carbonyl compound under acidic conditions.
- Attachment of the Benzyl Group : Introduced through nucleophilic substitution using benzyl halides.
- Introduction of the Ethylpyridinyl Group : Involves reaction with an ethylpyridinyl derivative under basic conditions.
Mechanism of Action
The mechanism of action of (S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the context of diabetes treatment, it acts by binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. This binding enhances insulin sensitivity and reduces blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes.
Pioglitazone: A well-known thiazolidinedione with similar applications in diabetes management.
Uniqueness
(S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione is unique due to its specific structural features, such as the ethylpyridinyl group, which may confer distinct pharmacological properties compared to other thiazolidinediones.
Biological Activity
(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, commonly referred to as a thiazolidinedione derivative, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the management of metabolic disorders such as type 2 diabetes and potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 356.4 g/mol
- CAS Number : 959687-66-2
The primary mechanism through which this compound exerts its biological effects is via the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This nuclear receptor plays a crucial role in regulating glucose and lipid metabolism, enhancing insulin sensitivity, and modulating inflammatory responses.
Interaction with PPARγ
Studies indicate that thiazolidinediones bind to PPARγ, leading to the transcriptional activation of genes involved in insulin sensitivity. This interaction not only improves glucose uptake in peripheral tissues but also influences lipid metabolism and reduces inflammation associated with insulin resistance .
Antidiabetic Effects
Research has demonstrated that thiazolidinediones, including our compound of interest, can significantly lower blood glucose levels in diabetic models. For instance:
- Study Findings : A study highlighted that derivatives similar to this compound showed enhanced insulin sensitivity in diabetic rats .
Anticancer Properties
Recent investigations have also explored the anticancer potential of thiazolidinedione derivatives. The compound exhibited promising antiproliferative effects against various cancer cell lines:
- Case Study : In vitro studies showed that the compound had IC50 values in the micromolar range for cancer cell lines such as A375 (melanoma) and HeLa (cervical cancer), indicating effective inhibition of cell proliferation .
Data Table: Biological Activity Summary
Biological Activity | Cell Line/Model | IC50 Value (μM) | Mechanism |
---|---|---|---|
Insulin Sensitivity | Diabetic Rats | Not specified | PPARγ Activation |
Antiproliferative | A375 (Melanoma) | 19.36 | Cell Cycle Arrest |
Antiproliferative | HeLa (Cervical) | 18.67 | Apoptosis Induction |
Case Studies
-
Antidiabetic Efficacy :
- A study conducted on diabetic rats treated with thiazolidinedione derivatives demonstrated a significant reduction in fasting blood glucose levels and improved insulin sensitivity markers.
- Anticancer Activity :
Properties
CAS No. |
959687-66-2 |
---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m0/s1 |
InChI Key |
HYAFETHFCAUJAY-KRWDZBQOSA-N |
Isomeric SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3 |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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